8-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
(4-propylthiadiazol-5-yl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-2-4-14-15(23-19-18-14)16(22)21-11-5-6-12(21)10-13(9-11)20-8-3-7-17-20/h3,7-8,11-13H,2,4-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREONNJXZYVNSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a derivative of the azabicyclo[3.2.1]octane scaffold, which is known for its diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of azabicyclo[3.2.1]octane derivatives often involves complex multi-step processes that can include cyclization reactions and modifications of functional groups. The specific synthesis pathway for the compound may involve:
- Formation of the thiadiazole ring : This is crucial for enhancing biological activity.
- Introduction of the pyrazole moiety : Known to contribute to various pharmacological effects.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Opioid Receptors : Compounds based on the azabicyclo[3.2.1]octane scaffold have been shown to act as mu-opioid receptor antagonists, potentially useful in managing opioid-induced side effects while preserving analgesic effects .
- Antifungal Activity : Similar thiadiazole derivatives have demonstrated antifungal properties, suggesting that this compound may possess similar activity against various fungal strains at concentrations around 50 μg/mL .
- Cytotoxicity : Research indicates that azabicyclo[3.2.1]octane derivatives exhibit cytotoxic effects against several cancer cell lines, including glioblastoma and medulloblastoma . The presence of specific functional groups enhances their interaction with cellular targets involved in tumor proliferation.
Case Studies and Research Findings
Several studies have highlighted the potential applications of azabicyclo[3.2.1]octane derivatives:
- A study evaluating the cytotoxic properties of various thiadiazole derivatives found significant antiproliferative activity against peripheral cancers, with IC50 values indicating effective inhibition at low concentrations .
- Another investigation into opioid receptor interactions revealed that modifications in the azabicyclo structure could lead to compounds with dual agonist-antagonist properties, providing insights into pain management therapies .
Data Summary
The following table summarizes key findings related to the biological activity of related azabicyclo[3.2.1]octane compounds:
Scientific Research Applications
Mu Opioid Receptor Antagonism
Research indicates that derivatives of 8-azabicyclo[3.2.1]octane compounds show promise as mu opioid receptor antagonists . These compounds could potentially mitigate the side effects associated with opioid analgesics while retaining their pain-relieving properties. The ability to selectively target peripheral mu opioid receptors could lead to innovative treatments for conditions like opioid-induced bowel dysfunction without affecting central analgesic effects .
Antibacterial Properties
The incorporation of the thiadiazole moiety in the compound enhances its antibacterial activity. Studies have shown that thiadiazole derivatives exhibit significant antimicrobial properties against various bacterial strains, making them candidates for developing new antibiotics .
Synthetic Methodologies
The synthesis of 8-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane generally involves multi-step reactions, including:
- Formation of Thiadiazole Derivatives: Utilizing 4-propyl-1,2,3-thiadiazole-5-carboxylic acid as a key starting material.
- Cyclization Reactions: Employing cyclization techniques to form the bicyclic structure characteristic of azabicyclo compounds.
These synthetic routes are crucial for optimizing yield and purity while ensuring the desired pharmacological properties are retained.
Drug Development Initiatives
A notable case study involved the exploration of pyrazole derivatives based on the azabicyclo framework for treating neurological disorders such as Alzheimer's disease. These compounds demonstrated promising activity in preclinical models, indicating potential as therapeutic agents targeting specific neurotransmitter systems .
Clinical Implications
The application of this compound in clinical settings is being investigated through various studies aimed at understanding its efficacy and safety profile in humans. Early results suggest that modifications to the azabicyclo structure can enhance bioavailability and reduce side effects associated with traditional therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The following table compares the target compound with structurally related analogs from the literature:
Key Structural and Functional Insights
Thiadiazoles are known to enhance metabolic resistance compared to ether-linked benzoyl groups . The pyrazole substituent (vs. 1,2,4-triazole in ) likely improves solubility, as pyrazole’s hydrogen-bonding capacity exceeds that of triazole, reducing crystallization tendencies .
Synthetic Methodologies :
- The use of titanium tetrakisamine complexes (as in ) suggests a scalable route for introducing nitrogen-rich substituents, though the target compound’s synthesis remains speculative without explicit data.
Pharmacological Implications :
- Compounds with the 8-azabicyclo[3.2.1]octane core (e.g., ) are frequently explored for CNS targets (e.g., dopamine or serotonin receptors). The target compound’s thiadiazole group may redirect activity toward antimicrobial pathways, as seen in thiadiazole-containing β-lactams .
Preparation Methods
1,3-Dipolar Cycloaddition for Bicyclic Framework Formation
A rhodium-catalyzed 1,3-dipolar cycloaddition between vinyl ethers and carbonyl ylides, generated from diazo compounds, has been successfully employed to construct analogous 8-azabicyclo[3.2.1]octane structures. For example, Higuchi et al. demonstrated that diazo compounds react with rhodium(II) acetate to form carbonyl ylides, which undergo cycloaddition with electron-deficient alkenes to yield bicyclic products. This method offers excellent stereocontrol, critical for maintaining the integrity of the azabicyclo structure.
Reaction Conditions :
Transition-Metal-Mediated Cyclization
Patents disclose alternative approaches using palladium or nickel catalysts to facilitate intramolecular Heck reactions or cross-couplings. For instance, coupling a tethered alkene and aryl halide precursor in the presence of palladium(II) acetate generates the bicyclic framework via cyclization. This method is advantageous for scalability but requires stringent anhydrous conditions.
Incorporation of the 1H-Pyrazol-1-yl Substituent
The pyrazole ring is installed via nucleophilic aromatic substitution or cross-coupling reactions .
Hydrazone-Ketone Condensation
A one-pot synthesis of 3,5-diarylpyrazoles involves condensing hydrazones with ketones under acidic conditions. For example, reacting benzal hydrazine with substituted acetophenones in H₂SO₄/DMSO yields pyrazoles with >80% efficiency. Adapting this method, the bicyclic intermediate is functionalized with a ketone group at position 3, which reacts with hydrazine to form the pyrazole ring.
Optimized Conditions :
Suzuki-Miyaura Coupling
For pre-formed pyrazole boronic esters, palladium-catalyzed Suzuki coupling with halogenated bicyclo intermediates offers regioselectivity. A patent by WO2011135276A1 details the use of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water mixtures to attach pyrazole groups to thiophene intermediates, a strategy transferable to the azabicyclo scaffold.
Optimization of Reaction Conditions and Catalysis
Catalytic Systems
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance acylation and coupling rates, while non-polar solvents (toluene) favor cycloadditions. Elevated temperatures (80–110°C) are necessary for condensations but risk decomposing the bicyclic core.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC with UV detection (λ = 254 nm) using a C18 column resolves the target compound with >95% purity when eluted with acetonitrile/water (70:30).
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 8-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane?
Methodological Answer: Synthesis typically involves multi-step protocols:
Core bicyclo[3.2.1]octane formation : Use a [3+2] cycloaddition or ring-closing metathesis to construct the azabicyclic framework .
Functionalization : Introduce the pyrazole moiety via nucleophilic substitution (e.g., using 1H-pyrazole under basic conditions) .
Thiadiazole coupling : Employ a carbonyl activation agent (e.g., EDC/HOBt) to conjugate the 4-propylthiadiazole fragment to the bicyclic core .
Key Parameters :
- Solvents : Dimethyl sulfoxide (DMSO) or acetonitrile for polar intermediates .
- Temperature : 60–80°C for cyclization steps; room temperature for coupling reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates; recrystallization for final products .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Verify bicyclo[3.2.1]octane scaffold (δ 3.5–4.5 ppm for bridgehead protons) and pyrazole/triazole proton environments (δ 7.0–8.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the bicyclic system .
- X-ray Crystallography : Determine absolute stereochemistry (critical for enantiomerically pure forms) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems?
Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., alkyl chain length on thiadiazole, pyrazole substitution) and compare bioactivity .
- Biological Assays :
- Target Binding : Radioligand displacement assays (e.g., for GPCRs or kinases) .
- Functional Activity : Measure cAMP accumulation or calcium flux in cell-based models .
Example SAR Finding :
| Substituent Modification | Bioactivity Change | Rationale |
|---|---|---|
| Propyl → Methyl (thiadiazole) | Reduced potency | Decreased lipophilicity and target affinity |
| Pyrazole → Triazole | Enhanced selectivity | Improved hydrogen-bonding interactions |
Q. How can computational modeling resolve contradictory data in receptor binding studies?
Methodological Answer :
- Molecular Docking (AutoDock Vina, Schrödinger) : Simulate ligand-receptor interactions to identify key binding residues .
- Molecular Dynamics (GROMACS) : Assess stability of ligand-receptor complexes over time (≥100 ns simulations) .
- Free Energy Calculations (MM/PBSA) : Quantify binding energy differences between enantiomers or analogs .
Q. What experimental designs mitigate variability in biological assay results for this compound?
Methodological Answer :
- Dose-Response Curves : Use ≥10 concentrations (logarithmic spacing) to calculate EC50/IC50 .
- Internal Controls : Include reference compounds (e.g., known agonists/antagonists) in each assay plate .
- Replicates : Perform triplicate measurements across independent experiments (n ≥ 3) to assess reproducibility .
Q. How can researchers address challenges in purity assessment for this hydrophobic compound?
Methodological Answer :
- HPLC Method :
- Column : C18 reverse-phase (5 μm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
- Detection : UV at 254 nm; retention time ~12.5 min .
- Impurity Profiling : LC-MS to identify byproducts (e.g., dealkylated thiadiazole or oxidized pyrazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
